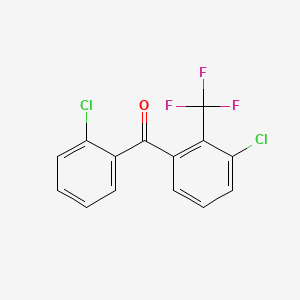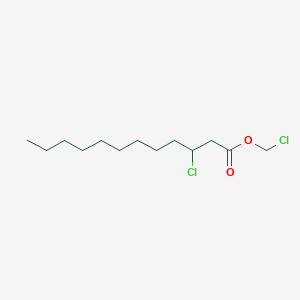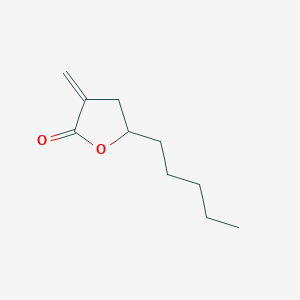
2(3H)-Furanone, dihydro-3-methylene-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group at the 3-position and a pentyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a precursor containing a furan ring, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo cyclization to form the desired compound. The reaction is typically monitored and controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furanone ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, dihydro-3-methylene-5-hexyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-butyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-propyl-
Uniqueness
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyl group at the 5-position and the methylene group at the 3-position differentiates it from other similar compounds, leading to unique reactivity and applications.
Propiedades
Número CAS |
83650-09-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-methylidene-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-8(2)10(11)12-9/h9H,2-7H2,1H3 |
Clave InChI |
QBBQLCAVRUMYJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(=C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
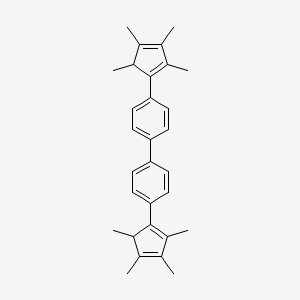
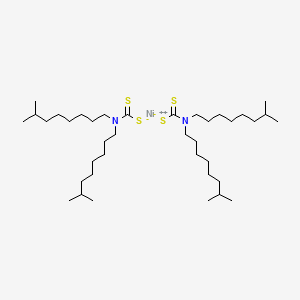
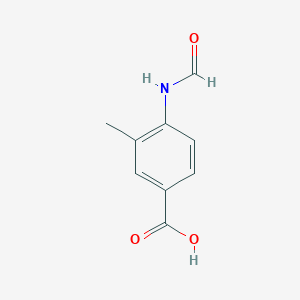
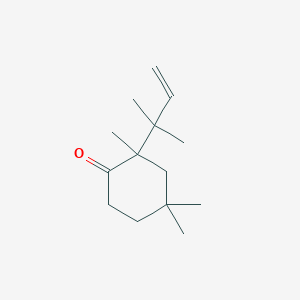
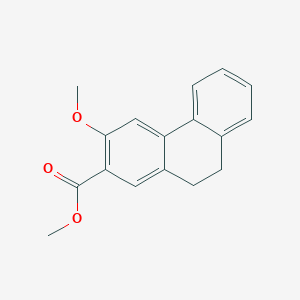
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
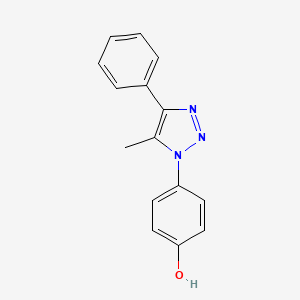
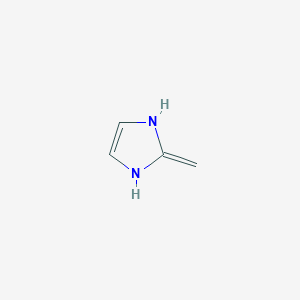
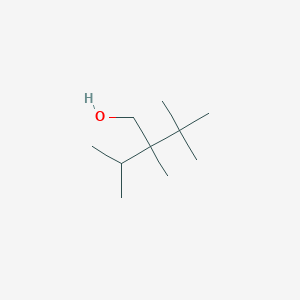
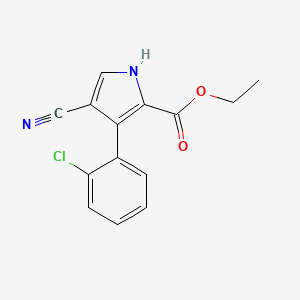
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
